N-(n-Butyl)phosphoric Triamide
Overview
Description
N-(n-Butyl)phosphoric acid triamide is an organophosphorus compound with the chemical formula C4H14N3PO. It is a derivative of phosphoric acid and is known for its role as a urease inhibitor. This compound is used primarily in agriculture to enhance the efficiency of nitrogen fertilizers by reducing the volatilization of ammonia.
Mechanism of Action
Target of Action
The primary target of N-(n-Butyl)phosphoric Acid Triamide (NBPT) is the enzyme urease . Urease is a widespread component of soil microorganisms and is responsible for the conversion of urea, a commonly used nitrogen fertilizer, into ammonia .
Mode of Action
NBPT acts as an inhibitor of the urease enzyme . It binds to the active site of urease, thereby blocking its activity . This interaction prevents the rapid conversion of urea into ammonia . Specifically, NBPT coordinates both the nickel centers and a carbamate residue via the formation of a hydrogen bond, acting as a tridentate ligand .
Biochemical Pathways
The inhibition of urease by NBPT affects the urea hydrolysis pathway . Under normal conditions, urease catalyzes the hydrolysis of urea into ammonia. When nbpt inhibits urease, this hydrolysis is slowed down . This delay in urea hydrolysis reduces the loss of ammonia through volatilization, thereby increasing the availability of nitrogen for plant uptake .
Pharmacokinetics
It’s known that nbpt is applied to soils in combination with urea . The compound’s impact on bioavailability is evident in its ability to increase the availability of nitrogen for plant uptake by slowing down urea hydrolysis .
Result of Action
The inhibition of urease by NBPT results in a decrease in the rate of urea hydrolysis . This leads to a reduction in the loss of ammonia through volatilization . Consequently, there is an increase in the availability of nitrogen for plant uptake, which can enhance plant growth and nitrogen use efficiency .
Action Environment
The action of NBPT is influenced by environmental factors such as temperature . For instance, at higher temperatures, the urease activity gradually recovers to the level without NBPT, indicating that the effectiveness of NBPT as a urease inhibitor can be affected by temperature . Therefore, the action, efficacy, and stability of NBPT are dependent on the specific environmental conditions in which it is used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(n-Butyl)phosphoric acid triamide typically involves the reaction of n-butylamine with phosphoric triamide. The process can be carried out in the presence of an organic solvent such as dichloromethane and an organic base like sodium hydroxide.
Industrial Production Methods
Industrial production of N-(n-Butyl)phosphoric acid triamide involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain a white solid suitable for agricultural applications .
Chemical Reactions Analysis
Types of Reactions
N-(n-Butyl)phosphoric acid triamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphoric derivatives.
Substitution: It can participate in substitution reactions where the n-butyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various phosphoric acid derivatives and substituted phosphoric triamides, which have applications in different fields .
Scientific Research Applications
N-(n-Butyl)phosphoric acid triamide has a wide range of scientific research applications:
Environmental Science: The compound is studied for its role in mitigating nitrogen losses in agricultural soils, thereby reducing environmental pollution.
Analytical Chemistry: It is used as a reference standard for the quantification of urease inhibitors in soil and milk samples using chromatography techniques.
Comparison with Similar Compounds
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
Phenyl phosphorodiamidate: Another urease inhibitor with a different alkyl group, used for similar purposes in enhancing nitrogen fertilizer efficiency.
Uniqueness
N-(n-Butyl)phosphoric acid triamide is unique due to its specific binding mechanism with urease and its effectiveness in reducing ammonia volatilization. Its stability and efficiency under various soil conditions make it a preferred choice for agricultural applications .
Properties
IUPAC Name |
N-diaminophosphorylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOGKIUXIQBHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNP(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948157 | |
Record name | N-Butylphosphoric triamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25316-39-6 | |
Record name | Phosphoric triamide, butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butylphosphoric triamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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